molecular formula C19H13N3O4 B5698828 5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5698828
M. Wt: 347.3 g/mol
InChI Key: WHEDPDZXCFTJQK-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a naphthalene moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Naphthalen-1-yloxymethyl Group: This step involves the reaction of the oxadiazole intermediate with a naphthalen-1-yloxymethyl halide in the presence of a base.

    Introduction of the 3-Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application:

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Materials Science: Its electronic properties can influence the performance of devices by affecting charge transport and light emission processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Naphthalen-1-yloxymethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may affect its reactivity and applications.

    5-(Naphthalen-1-yloxymethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position, potentially altering its chemical behavior and properties.

Uniqueness

5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

5-(naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-22(24)15-8-3-7-14(11-15)19-20-18(26-21-19)12-25-17-10-4-6-13-5-1-2-9-16(13)17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEDPDZXCFTJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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